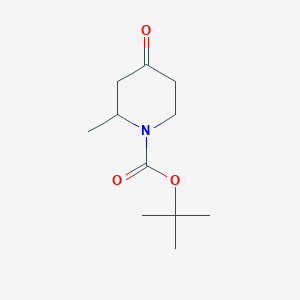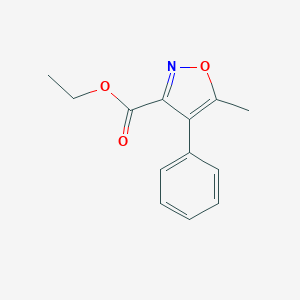
Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate, also known as EMPOC, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of research. EMPOC is a versatile molecule that exhibits a wide range of biological activities, making it a valuable tool for researchers in the fields of medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors involved in various biological processes. Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also exhibits potent inhibitory activity against various bacterial and fungal strains, suggesting that it may act by disrupting the cell membrane or cell wall of these microorganisms.
Biochemische Und Physiologische Effekte
Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of various bacterial and fungal strains, and protect against neurodegenerative diseases in animal models. Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate has also been shown to exhibit anti-inflammatory and antioxidant activities, suggesting that it may have potential therapeutic applications in the treatment of various inflammatory and oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate has several advantages as a research tool, including its versatility, potency, and ease of synthesis. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Researchers must take these factors into account when designing experiments involving Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate.
Zukünftige Richtungen
There are several potential future directions for research involving Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate. One area of interest is the development of Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate-based drugs for the treatment of cancer and infectious diseases. Another area of interest is the investigation of Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate's potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate and to identify its molecular targets in various biological processes.
Synthesemethoden
The synthesis of Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate involves the reaction of ethyl acetoacetate, phenylhydrazine, and methyl propiolate. The reaction is carried out in the presence of a catalyst and under controlled conditions to yield the desired product. The synthesis of Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate has been optimized to improve the yield and purity of the product, making it a practical and reliable method for producing Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate in the laboratory.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate has been extensively studied for its potential applications in various fields of research. One of the most promising applications of Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate is in the field of medicinal chemistry, where it has been shown to exhibit potent antitumor and antimicrobial activities. Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate has also been investigated for its potential use as a neuroprotective agent, with promising results in animal studies.
Eigenschaften
CAS-Nummer |
174716-13-3 |
|---|---|
Produktname |
Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate |
Molekularformel |
C13H13NO3 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)12-11(9(2)17-14-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
IGQQSYKZUJMYIT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NOC(=C1C2=CC=CC=C2)C |
Kanonische SMILES |
CCOC(=O)C1=NOC(=C1C2=CC=CC=C2)C |
Synonyme |
3-Isoxazolecarboxylicacid,5-methyl-4-phenyl-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



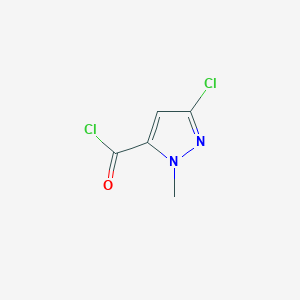
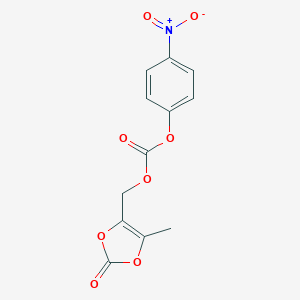
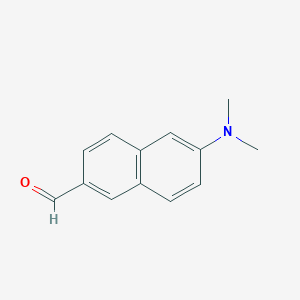
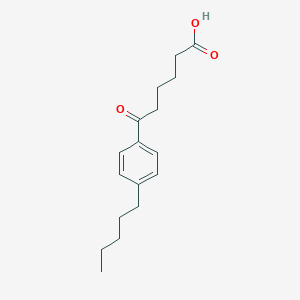
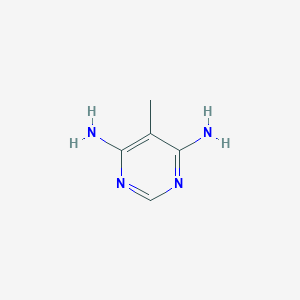

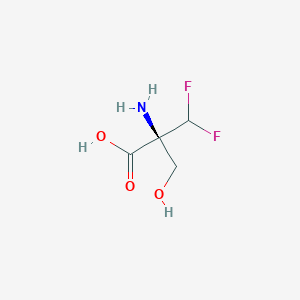
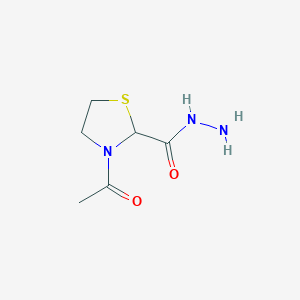
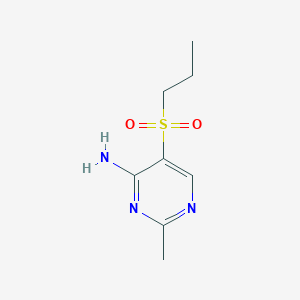
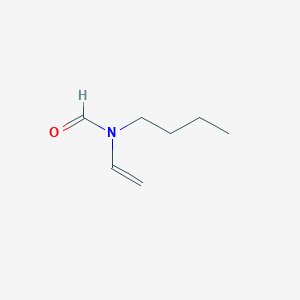
![(Z)-3-amino-1-[(2S)-1-methylpyrrolidin-2-yl]but-2-en-1-one](/img/structure/B65906.png)
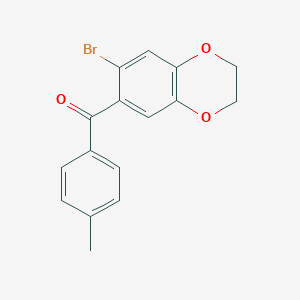
![2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid](/img/structure/B65913.png)
